

# An In-depth Technical Guide to 10-Methylheptadecanoic Acid

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## Compound of Interest

Compound Name: 10-Methylheptadecanoic acid

Cat. No.: B3044285

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## Introduction

**10-Methylheptadecanoic acid** is a branched-chain fatty acid (BCFA) characterized by a seventeen-carbon chain with a methyl group at the tenth carbon.<sup>[1][2]</sup> As a member of the long-chain fatty acid family, it is a hydrophobic molecule with practical insolubility in water.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of its fundamental properties, biological context, and the experimental methodologies used for its study, tailored for researchers and professionals in the fields of chemistry and drug development.

## Core Physicochemical Properties

The essential physicochemical properties of **10-Methylheptadecanoic acid** are summarized below. It is important to note that while some experimental data is available, many of the properties are predicted values from computational models.

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>36</sub> O <sub>2</sub>	PubChem[1][2][5][6]
Molecular Weight	284.48 g/mol	PubChem[1][2][5][6]
CAS Number	26429-10-7	PubChem[1][2][5]
Physical State	Solid	Larodan[5][6]
Boiling Point	400.8 ± 13.0 °C (Predicted)	ChemicalBook[7]
Density	0.887 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook[7]
pKa	4.78 ± 0.10 (Predicted)	ChemicalBook[7]
Solubility	Practically insoluble in water.	NP-MRD[3][4]
Soluble in organic solvents.	(Inferred from general fatty acid properties)	

## Biological Context

### Natural Occurrence

**10-Methylheptadecanoic acid** has been identified in the common wheat plant, *Triticum aestivum*.<sup>[3][4]</sup> Branched-chain fatty acids, in general, are commonly found in bacteria and are present in dairy products, where they are proposed to have bioactive properties.<sup>[8][9]</sup>

### Biosynthesis of Branched-Chain Fatty Acids

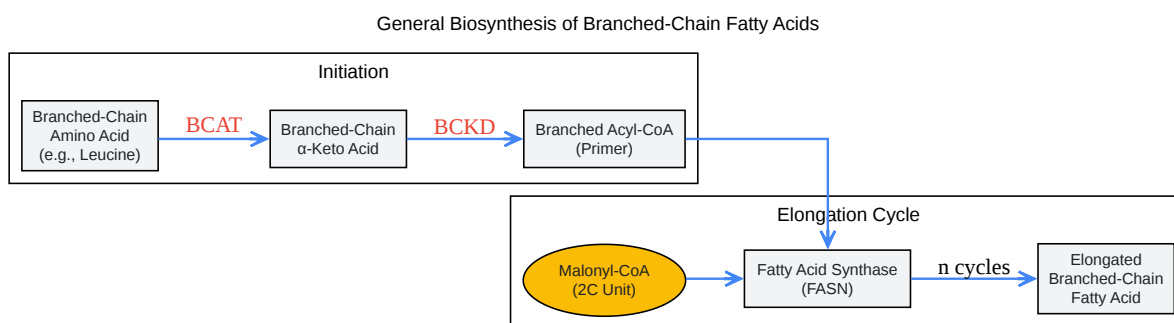
While the specific biosynthetic pathway for **10-methylheptadecanoic acid** is not extensively detailed in the literature, the general pathway for branched-chain fatty acid synthesis is understood. It begins with primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.<sup>[5][9]</sup>

The key steps are:

- **Transamination:** A branched-chain amino acid (e.g., leucine) is converted to its corresponding  $\alpha$ -keto acid by a branched-chain amino acid transferase (BCAT).<sup>[5][8]</sup>

- Decarboxylation: The  $\alpha$ -keto acid is then decarboxylated by a branched-chain  $\alpha$ -keto acid dehydrogenase (BCKD) complex to form a branched short-chain acyl-CoA (e.g., isovaleryl-CoA).[5]
- Elongation: This branched acyl-CoA serves as a primer for the fatty acid synthase (FASN) system, which extends the carbon chain by sequentially adding two-carbon units from malonyl-CoA, in a process analogous to straight-chain fatty acid synthesis.[3][5]

The following diagram illustrates the general biosynthetic pathway for branched-chain fatty acids.



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A diagram of the general biosynthetic pathway for branched-chain fatty acids.

## Biological Activity and Signaling

Currently, there is a lack of specific information in the scientific literature regarding the biological activities or signaling pathways directly involving **10-methylheptadecanoic acid**. However, fatty acids as a class are known to be involved in a multitude of signaling pathways. For instance, other fatty acids, such as certain nitrated fatty acids, have been shown to modulate inflammatory responses by altering signal transduction pathways.[10] Additionally, 10-hydroxy-2-decenoic acid, another modified fatty acid, has been investigated for its role in

activating the PI3K/AKT signaling pathway.[\[11\]](#) Research into the specific roles of individual branched-chain fatty acids like **10-methylheptadecanoic acid** is an emerging area.

## Experimental Protocols

The study of **10-methylheptadecanoic acid** typically involves its extraction from a biological matrix, followed by analytical characterization.

### Extraction of Fatty Acids from Biological Samples

A common method for total lipid extraction is a modified Folch method. This protocol provides a general framework.

Materials:

- Homogenizer
- Centrifuge
- Glass test tubes
- Chloroform
- Methanol
- 0.9% NaCl solution (or water)
- Nitrogen gas for drying

Procedure:

- Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the sample volume.
- Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly to ensure mixing.

- **Centrifugation:** Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
- **Lipid Collection:** Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids. Carefully collect the lower chloroform layer using a glass pipette.
- **Drying:** Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.
- **Storage:** Store the dried lipid extract at -20°C or lower until analysis.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for fatty acid analysis. This requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMES).

Materials:

- Boron trifluoride (BF<sub>3</sub>) in methanol (14%) or anhydrous methanolic HCl
- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-WAX)

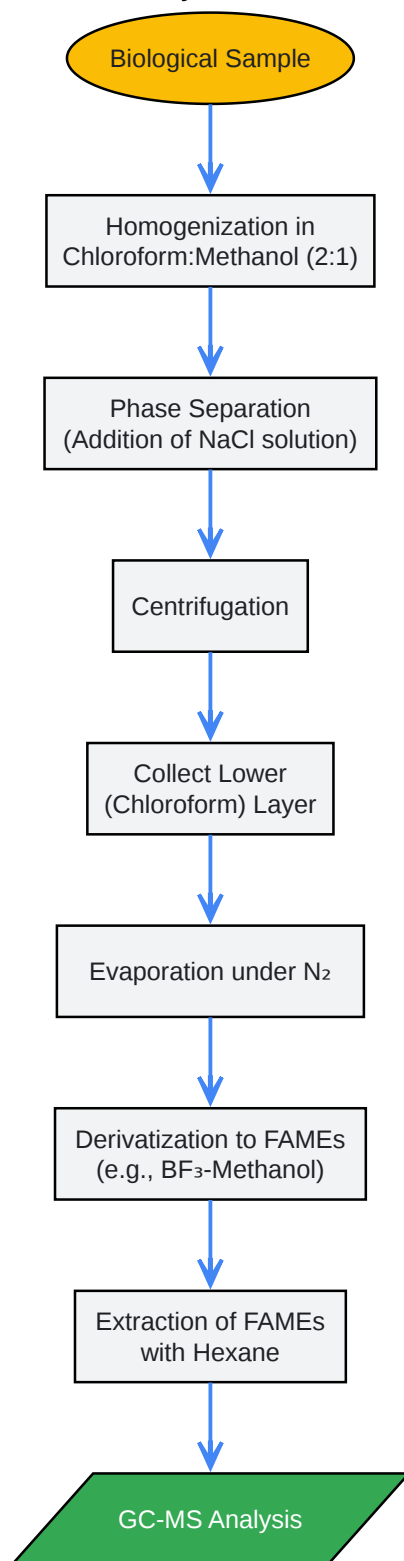
Procedure (Acid-Catalyzed Derivatization):

- **Reaction Setup:** Re-dissolve the dried lipid extract in a small volume of toluene and add 14% BF<sub>3</sub>-methanol.
- **Methylation:** Tightly cap the tube and heat at 100°C for 30-60 minutes.

- Extraction of FAMES: After cooling, add hexane and a saturated NaCl solution to the tube. Vortex to extract the FAMES into the hexane layer.
- Washing and Drying: Collect the upper hexane layer and wash it with water. Dry the hexane extract over anhydrous sodium sulfate.
- GC-MS Analysis: Inject an aliquot of the final hexane solution containing the FAMES into the GC-MS. The separation and identification of 10-methylheptadecanoate can be achieved based on its retention time and mass spectrum.

The following diagram illustrates a typical workflow for the extraction and analysis of fatty acids.

## General Workflow for Fatty Acid Extraction and Analysis

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